molecular formula C9H2BrF10N B12112661 5-Bromo-2,3-bis-pentafluoroethyl-pyridine

5-Bromo-2,3-bis-pentafluoroethyl-pyridine

Cat. No.: B12112661
M. Wt: 394.01 g/mol
InChI Key: IHWQZXKXUVEDQF-UHFFFAOYSA-N
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Description

5-Bromo-2,3-bis-pentafluoroethyl-pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of bromine and pentafluoroethyl groups in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-bis-pentafluoroethyl-pyridine typically involves the reaction of 2,3-difluoropyridine with bromine and pentafluoroethyl reagents under controlled conditions. One common method involves the use of 5-chloro-2,3,6-trifluoropyridine as a precursor, which is then reacted with vinylstannane and monothioacetic acids to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-bis-pentafluoroethyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2,3-bis-pentafluoroethyl-pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-bis-pentafluoroethyl-pyridine involves its interaction with molecular targets, such as enzymes or receptors, through its electron-withdrawing groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug discovery or as a chemical reagent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(pentafluoroethyl)pyridine
  • 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)isonicotinic acid

Uniqueness

5-Bromo-2,3-bis-pentafluoroethyl-pyridine is unique due to the presence of two pentafluoroethyl groups, which significantly enhance its electron-withdrawing properties compared to similar compounds. This makes it particularly valuable in reactions requiring strong electron-withdrawing substituents .

Properties

Molecular Formula

C9H2BrF10N

Molecular Weight

394.01 g/mol

IUPAC Name

5-bromo-2,3-bis(1,1,2,2,2-pentafluoroethyl)pyridine

InChI

InChI=1S/C9H2BrF10N/c10-3-1-4(6(11,12)8(15,16)17)5(21-2-3)7(13,14)9(18,19)20/h1-2H

InChI Key

IHWQZXKXUVEDQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)Br

Origin of Product

United States

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